Ethyl vinyl ether

Catalog No.
S571411
CAS No.
109-92-2
M.F
CH2=CHOCH2CH3
C4H8O
C4H8O
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl vinyl ether

CAS Number

109-92-2

Product Name

Ethyl vinyl ether

IUPAC Name

ethenoxyethane

Molecular Formula

CH2=CHOCH2CH3
C4H8O
C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3

InChI Key

FJKIXWOMBXYWOQ-UHFFFAOYSA-N

SMILES

CCOC=C

Solubility

In water, 7800 mg/L at 25 °C
In water, 10000 mg/L at 37 °C
Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether
Solubility in water, g/l at 15 °C: 8.3 (slightly soluble)

Synonyms

1-Ethoxyethene; 1-Ethoxyethylene; EVE; Ethoxyethene; Ethoxyethylene; Ethyl Vinyl Ether; Ethyloxyethene; NSC 8405; Vinamar; Vinyl Ethyl Ether; [(Ethenyl)oxy]ethane; [(Vinyl)oxy]ethane

Canonical SMILES

CCOC=C

Precursor for Polymer Synthesis:

Ethyl vinyl ether serves as a valuable monomer in the production of polyvinyl ether (PVE) polymers. These polymers possess unique properties like excellent adhesion, chemical resistance, and film-forming capabilities. They find diverse applications in various industries, including:

  • Adhesives and coatings: PVE polymers are used in formulating high-performance adhesives for various applications, including bonding metals, plastics, and wood []. They also contribute to creating durable coatings for surfaces like furniture, automobiles, and electronic components [].
  • Textiles: PVE polymers enhance fabric properties like wrinkle resistance, water repellency, and flame retardancy, making them valuable in the textile industry [].
  • Packaging: PVE polymers contribute to the development of high-quality packaging materials with improved barrier properties and printability [].

Organic Synthesis:

Ethyl vinyl ether acts as a versatile chemical intermediate in various organic synthesis reactions. Its unique ability to react with different functional groups allows researchers to synthesize complex molecules with specific functionalities. Some examples include:

  • Synthesis of pharmaceuticals: Ethyl vinyl ether plays a role in the synthesis of certain pharmaceutical drugs, including the antibiotic sulfadiazine [].
  • Preparation of agrochemicals: It serves as an intermediate in the production of some agrochemicals, such as herbicides and insecticides [].

Research in Proteomics:

Ethyl vinyl ether finds specific applications in the field of proteomics, which studies the complete set of proteins expressed by an organism. It facilitates the process of protein alkylation, a technique used to modify proteins for identification and analysis. This technique helps researchers study protein-protein interactions and understand cellular processes [].

Other Scientific Applications:

Ethyl vinyl ether finds applications in other scientific areas like:

  • Fragrance industry: It plays a role in the creation of certain fragrances and flavors [].
  • Lubricating oil additives: Ethyl vinyl ether can be used to enhance the performance of lubricating oils [].

Ethyl vinyl ether, known scientifically as ethoxyethene, is a colorless, transparent liquid with the chemical formula C2H4O\text{C}_2\text{H}_4\text{O} or CH3CH2OCH=CH2\text{CH}_3\text{CH}_2\text{OCH}=\text{CH}_2. It is a derivative of ethanol and acetylene, characterized by its ether-like odor and low boiling point of approximately 35.7 °C. Ethyl vinyl ether is miscible with various organic solvents such as acetone and benzene, but it has limited solubility in water, making it a unique compound in organic synthesis and industrial applications .

. For instance:

  • It reacts with hydroxide radicals to form α-oxethyl ethers, which are valuable protecting groups in organic synthesis.
  • The compound also undergoes oxidation when exposed to hydroxyl and ozone radicals, producing byproducts such as formaldehyde and ethyl formate .

These interactions highlight its versatility but also underscore the need for careful handling due to potential reactivity.

Ethyl vinyl ether can be synthesized through several methods:

  • Direct Reaction of Acetylene and Ethanol: The most common method involves reacting acetylene with absolute ethanol in the presence of an alkali catalyst. This reaction typically yields high purity ethyl vinyl ether .
  • Hydrolysis of Vinyl Acetate: Another method includes the hydrolysis of vinyl acetate under acidic conditions, which can yield ethyl vinyl ether along with other products.
  • Dehydration of Ethanol: Ethanol can also be dehydrated using strong acids to form ethyl vinyl ether, although this method is less common due to lower yields compared to the acetylene method .

Ethyl vinyl ether has a wide range of applications across various industries:

  • Adhesives and Coatings: It serves as a monomer for producing polymers used in adhesives and paints.
  • Pharmaceuticals: The copolymer of ethyl vinyl ether and maleic anhydride is utilized as a thickening agent in pharmaceuticals and transdermal patches .
  • Organic Synthesis: It functions as a reagent in organic synthesis processes, including protecting hydroxyl groups and facilitating transvinylation reactions .
  • Anesthetic Use: Due to its anesthetic properties, it has potential applications in medical settings, although safety concerns limit its use .

Ethyl vinyl ether shares similarities with several other compounds but stands out due to its unique structure and reactivity profile. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Diethyl EtherC4H10O\text{C}_4\text{H}_{10}\text{O}Commonly used solvent; less reactive than ethyl vinyl ether.
Vinyl AcetateC4H8O2\text{C}_4\text{H}_8\text{O}_2Used in polymer production; less volatile than ethyl vinyl ether.
Methyl Vinyl EtherC3H6O\text{C}_3\text{H}_6\text{O}Similar reactivity; often used in similar applications but has different polymerization properties.
IsobutyleneC4H8\text{C}_4\text{H}_8Used in fuel production; lacks the ether functionality present in ethyl vinyl ether.

Uniqueness of Ethyl Vinyl Ether

Ethyl vinyl ether's unique features include:

  • Its ability to act as both a monomer for polymer production and a reactive intermediate in organic synthesis.
  • Its potent anesthetic effects compared to other ethers.
  • A higher reactivity towards hydroxide radicals compared to similar ethers like diethyl ether.

Physical Description

Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36°C) with an ether-like odor. Flash point below -50°F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless liquid
Ether-like odo

XLogP3

1

Boiling Point

96 °F at 760 mm Hg (USCG, 1999)
35.5 °C
36 °C

Flash Point

less than -50 °F (USCG, 1999)
< -50 °F (< -46 °C) /closed cup/

Vapor Density

2.5 (Air = 1)
Relative vapor density (air = 1): 2.5

Density

0.7589 at 68 °F (USCG, 1999)
0.7589 at 20 °C
Relative density (water = 1): 0.8

LogP

1.04 (LogP)
log Kow = 1.04
1.04

Melting Point

-175 °F (USCG, 1999)
-115.8 °C
-115 °C

UNII

6235C9592H

GHS Hazard Statements

Aggregated GHS information provided by 681 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 55 of 681 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 626 of 681 companies with hazard statement code(s):;
H225 (28.59%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H319 (77.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (19.97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (18.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Vinyl ethyl ether is a colorless liquid. It smells like ether. It is very soluble in water. USE: Vinyl ethyl ether is used to make adhesives and varnishes. It was previously tested as a medical anesthetic, but did not pass clinical trials due to inadequate muscle relaxation. EXPOSURE: Workers that use vinyl ethyl ether may breathe in vapors or have direct skin contact. The general population is not likely to be exposed to vinyl ethyl ether. If vinyl ethyl ether is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Dizziness, drowsiness, headache and unconsciousness may occur in workers that breathe high levels of vinyl ethyl ether vapors. Nausea, vomiting, convulsions, slowed breathing and heart rate, and respiratory and cardiac arrest have been reported in patients during clinical trials testing vinyl ethyl ether's use as an anesthetic. Slight, temporary changes in heart function and blood components were noted in some patients, but liver function was generally unchanged. Reversible damage to the cornea of the eye was reported in one case of vapor exposure. Mild skin and eye irritation was reported in laboratory animals exposed to vinyl ethyl ether. Intoxication and loss of consciousness occurred in laboratory animals following exposure. Data on the potential for vinyl ethyl ether to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for vinyl ethyl ether to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ Ethyl vinyl ether is a useful anesthetic drug in all ages and for all operative procedures not requiring muscle relaxation or the use of the cautery. 2. It is an adequate and safe analgesic agent by the open drop technique or as an adjunct to nitrous oxide and ethylene. 3. It can be employed /in/ the non-rebreathing, semi-closed, or closed carbon dioxide absorption techniques. 4. Its advantages are rapid induction, emergence, and shift of level of anesthesia. 5. Its disadvantages are hypotension in the deeper planes of anaesthesia and lack of reliability of muscle relaxation. 6. It has proven to be a satisfactory agent for thoracic procedures if one is very careful to prevent the hypotension which may develop. /Former Use/
/EXPL THER/ In the 1950s, ethoxyethene was studied in clinical trials to investigate whether it was suitable as an anesthetic. Some patients participating in these studies suffered complications (generalized convulsions due to hypercarbia and respiratory and circulatory depression as well as respiratory and cardiac arrest), which were attributed to overdosage. The degree of muscle relaxation obtained with this type of anesthesia was considered to be inadequate. Liver function tests conducted after several hours of anesthesia showed that hepatic function was not affected. Urinalyses, blood counts and electrocardiograms obtained after anesthesia revealed slight, reversible changes in some cases.

Vapor Pressure

510.98 mmHg
515 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 56

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

109-92-2
25104-37-4

Wikipedia

Ethyl vinyl ether

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Reaction of acetylene with ethanol.
In industry, vinyl ethers are produced in autoclaves (stirred or not stirred), in reaction towers (tube reactor), bubble columns, or loop reactors. The catalyst, normally potassium alcoholate, is in most cases prepared before the reaction. Therefore, solid KOH or KOH solution is added to the alcohol. Excess water can be removed batchwise in a stirred vessel or continuously by distillation in carbon steel apparatus. The acetylene-if not consumed in the reaction-can be recycled into the reactor and supplemented by pure acetylene (fresh gas). /Vinyl ethers/
CH3CH(O(14)CH2CH3)2 and CH2CHO(14)CH2CH3 have been synthesized from CH3CHO and CH3(14)CH2OH. The synthesized vinyl ethyl ether (b.p. 35.5 deg) is accompanied by diethyl ether (b.p. 34.6 deg) and other impurities. A satisfactory separation has been made by gas chromatography in a 2 m dimethylsulfolane column followed by a 3 m squalane column on Celite. In this way, 0.5 mL of CH3(14)CH2OCHCH2 of 99.4% chemical purity and 98.3% radiochemical purity has been obtained; the position of the C-14 has been checked by hydrolysis in acid medium. The ether was pyrolyzed in a high vacuum apparatus by the static method. The amounts and specific activities of products were determined in a gas chromatograph connected to a flow ionization chamber with vibrating reed electrometer. Results obtained around 450 °C seem to prove that vinyl ethyl ether decomposes mainly (78%) by a rearrangement process forming an hexagonal activated complex.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Pharmaceutical and medicine manufacturing
Wholesale and retail trade
Ethene, ethoxy-: ACTIVE
Ethene, ethoxy-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Analytic Laboratory Methods

Vinyl ethers are preferably analyzed by standard GLC methods. They may also be determined quantitatively by addition of iodine to the double bond of the vinyl group in the presence of methanol (Siggia's method). /Vinyl ethers/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Handle and open container with care. Air sensitive.

Interactions

Alkyl ether-degrading Rhodococcus sp. strain DEE5151, isolated from activated sewage sludge, has an activity for the oxidation of a variety of alkyl ethers, aralkyl ethers and dibenzyl ether. The whole cell activity for diethyl ether oxidation was effectively inhibited by 2,3-dihydrofurane, ethyl vinyl ether and glutaraldehyde. Glutaraldehyde of less than 30 uM inhibited the activity by a competitive manner with the inhibition constant, K(I) of 7.07+/-1.36 uM. The inhibition type became mixed at higher glutaraldehyde concentrations >30 uM, probably due to the inactivation of the cell activity by the Schiff-base formation. Structurally analogous ethyl vinyl ether inhibited the diethyl ether oxidation activity in a mixed manner with decreasing the apparent maximum oxidation rate, v(max)(app), and increasing the apparent Michaelis-Menten constant, K(M)(app). The mixed type inhibition by ethyl vinyl ether seemed to be introduced not only by the structure similarity with diethyl ether, but also by the reactivity of the vinyl ether with cellular components in the whole cell system.
1. In rats, surgically anesthetized with Urethane, an increase in the depth of anesthesia upon administration of ethyl carbamate (Urethane), pentobarbitone sodium (Nembutal), thiopentone sodium (Intraval), althesin, ketamine, trichloroethylene, halothane, methoxyflurane, diethyl ether, ethyl-vinyl ether, cyclopropane, enflurane or chloroform resulted in a dose-dependent increase in the latency, the decrease in the amplitudes of the initial positive and negative components of the short latency cortical response to electrical stimuli applied to the forepaw. 2. The same changes were seen when starting from initially unanesthetized rats and anesthetizing them with Urethane. 3. With all the inhalational agents used, these changes lasted for as long as the administration except with nitrous oxide where the changes in the cortical response were transient. 4. The tranquilizing agents diazepam, chlordiazepoxide, and haloperidol showed no such action. Chloral hydrate and chlorpromazine, on the other hand, produced moderate changes in the evoked cortical response similar to those seen with the other anesthetic agents used.
The effects of ten inhalational anesthetic agents on drug metabolism were studied in rats. Male Sprague Dawley-rats were exposed to below anesthetic concentrations of the test agents 7 hours a day for 1 to 7 days, or up to 15 days when nitrous-oxide was used. A single intraperitoneal injection of 125 milligrams per kilogram (mg/kg) hexobarbital, a sleep inducer, was given 20 to 22 hours after the last exposure to the anesthetic, and sleeping time was determined. Some animals were given an intraperitoneal injection of 50 mg/kg SKF-525-A, an inhibitor of hepatic microsomal enzyme activity, 30 minutes before the hexobarbital injection. Liver homogenates prepared from some rats pretreated with diethyl-ether or halothane were incubated with hexobarbital and assayed for O-demethylase activity and aniline-hydroxylase activity. Hexobarbital sleeping time was significantly reduced after a single 7 hour exposure to diethyl-ether, isopropyl-ether, fluroxene, enflurane, and Forane. Two exposures to halothane and ethyl-vinyl-ether were required to cause a significant reduction in sleeping time. Chloroform caused an increase in sleeping time after one exposure, no change with two or four exposures, and a decrease after five or more exposures. Nitrous-oxide and cyclopropane had no effect on hexobarbital sleeping time. SKF-525-A blocked the decrease in sleeping time caused by diethyl-ether and halothane. The rate of hydroxylation of hexobarbital and aniline by rat liver homogenates was increased by pretreatment with either diethyl-ether or halothane, but demethylase activity was increased only by diethyl-ether pretreatment. The authors conclude that exposure to inhalation anesthetics can enhance the ability of rats to metabolize drugs. ...

Stability Shelf Life

Stable under recommended storage conditions. Contains the following stabilizer(s): N,N-Diethylaniline (0.1 %).

Dates

Modify: 2023-08-15
Uyanik et al. Chemoselective oxidative generation of ortho-quinone methides and tandem transformations. Nature Chemistry, DOI: 10.1038/s41557-020-0433-4, published online 23 March 2020

Explore Compound Types